1-Ethyl-2-methoxybenzene
Overview
Description
1-Ethyl-2-methoxybenzene is an aromatic compound . It’s an ether derivative, where an ethyl group and a methoxy group are attached to a benzene ring .
Synthesis Analysis
The synthesis of 1-Ethyl-2-methoxybenzene could potentially involve a series of reactions such as nucleophilic substitution, elimination, and halogenation . A common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . For instance, the reaction between CH3O− (nucleophile) and halide could give the desired compound .Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-methoxybenzene involves a benzene ring with an ethyl group and a methoxy group attached . The positions of these groups on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis
1-Ethyl-2-methoxybenzene could undergo various chemical reactions. For instance, it could participate in free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Deoxygenation of Alcohols
- Scientific Field: Organic Chemistry
- Application Summary: 1-Ethyl-2-methoxybenzene is used in the deoxygenation of alcohols under mild conditions .
- Methods of Application: The experimental procedure involves adding alcohol, N2H4•H2O, and DMSO in a quartz tube under air. The tube is then placed in a UV reactor at room temperature and the mixture is stirred for 24 or 36 hours .
- Results or Outcomes: The reaction is monitored by thin-layer chromatography (TLC). The results are analyzed using NMR spectra .
Thermophysical Property Data
- Scientific Field: Physical Chemistry
- Application Summary: 1-Ethyl-2-methoxybenzene is studied for its thermophysical properties .
- Methods of Application: The thermophysical properties are evaluated using the NIST ThermoData Engine software package .
- Results or Outcomes: The data includes triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
Wastewater Treatment
- Scientific Field: Environmental Science
- Application Summary: 1-Ethyl-2-methoxybenzene is removed from wastewater using polymeric membranes .
- Methods of Application: The process involves pervaporation, a membrane process used for the separation of mixtures .
- Results or Outcomes: The performance of the separation is dependent on the characteristics of the membrane .
Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene .
- Methods of Application: The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
- Results or Outcomes: Bromination of anisole is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
Perfumes and Fragrances
- Scientific Field: Perfumery
- Application Summary: Anisole is a precursor to perfumes, insect pheromones .
- Methods of Application: Anisole is mainly made synthetically and is a precursor to other synthetic compounds .
- Results or Outcomes: Many of its derivatives are found in natural and artificial fragrances .
Alleviation of Digestive Tract Pain
- Scientific Field: Medicine
- Application Summary: 1,3,5-trimethoxybenzene, a derivative of anisole, can help alleviate the symptoms of pain in the digestive tract and the biliary tract, as well as colic and urinary spasms .
- Methods of Application: The molecule has methoxy groups in place of the benzene at positions 1, 2, and 3 .
- Results or Outcomes: The application of this compound can help alleviate certain symptoms .
Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene .
- Methods of Application: The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
- Results or Outcomes: Bromination of anisole is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
Perfumes and Fragrances
- Scientific Field: Perfumery
- Application Summary: Anisole is a precursor to perfumes, insect pheromones .
- Methods of Application: Anisole is mainly made synthetically and is a precursor to other synthetic compounds .
- Results or Outcomes: Many of its derivatives are found in natural and artificial fragrances .
Alleviation of Digestive Tract Pain
- Scientific Field: Medicine
- Application Summary: 1,3,5-trimethoxybenzene, a derivative of anisole, can help alleviate the symptoms of pain in the digestive tract and the biliary tract, as well as colic and urinary spasms .
- Methods of Application: The molecule has methoxy groups in place of the benzene at positions 1, 2, and 3 .
- Results or Outcomes: The application of this compound can help alleviate certain symptoms .
Safety And Hazards
Future Directions
Future research could explore the catalytic oxidation of 1-Ethyl-2-methoxybenzene . This could lead to the development of new methods for the synthesis of perfumes, insect pheromones, and pharmaceuticals . Additionally, light-driven metal-free direct deoxygenation of alcohols under mild conditions could be another area of interest .
properties
IUPAC Name |
1-ethyl-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHEMAZEULEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163872 | |
Record name | Benzene, 1-ethyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methoxybenzene | |
CAS RN |
14804-32-1 | |
Record name | Benzene, 1-ethyl-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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